molecular formula C29H59N2O6P B6595113 N-hexanoylsphingosine-1-phosphocholine CAS No. 182493-45-4

N-hexanoylsphingosine-1-phosphocholine

Cat. No. B6595113
CAS RN: 182493-45-4
M. Wt: 562.8 g/mol
InChI Key: AHZZHULAOVWYNO-RRKDMDGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexanoylsphingosine-1-phosphocholine (C6-ceramide) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including apoptosis, inflammation, autophagy, and senescence. C6-ceramide is a synthetic analog of endogenous ceramide, which is a key component of the sphingolipid signaling pathway. In recent years, C6-ceramide has gained significant attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

Sphingolipid Metabolism and Cellular Signaling

Sphingolipids, including compounds structurally related to N-hexanoylsphingosine-1-phosphocholine, play crucial roles in cellular signaling pathways. The metabolism of ceramide and sphingosine, key sphingolipids, is involved in various cellular functions, including cell growth, differentiation, and apoptosis. For instance, studies have shown that sphingomyelinases, enzymes that convert sphingomyelin to ceramide, are integral in generating lipid signaling mediators within cells, affecting numerous biological processes (H. Sawai et al., 1999, The Journal of Biological Chemistry) Function of the Cloned Putative Neutral Sphingomyelinase as Lyso-platelet Activating Factor-Phospholipase C.

Apoptotic Pathways

Compounds similar to this compound, such as ceramides, are involved in the regulation of apoptosis, the programmed cell death mechanism essential for maintaining cellular homeostasis. Research indicates that certain sphingolipids can induce apoptosis in neurotumor cells, highlighting the potential therapeutic applications in targeting cancer cells (A. Spinedi, 2012, Drug metabolism letters) Relevance of the salvage pathway to N-hexanoylsphingosine metabolic downregulation in human neurotumor cells: implications for apoptosis.

Membrane Dynamics and Composition

Sphingomyelin, a component of the sphingolipid family, is a crucial constituent of cell membranes, affecting their fluidity and microdomain (raft) formation. These properties influence various cellular processes, including signal transduction and membrane trafficking. The chemical and physical properties of sphingomyelin and its derivatives have been extensively studied to understand their role in membrane dynamics (Y. Barenholz & S. Gatt, 1982, New Comprehensive Biochemistry) Chapter 4 Sphingomyelin: metabolism, chemical synthesis, chemical and physical properties.

Anticancer Applications

Phosphocholine derivatives, structurally related to this compound, have shown promise as antineoplastic agents. For example, hexadecylphosphocholine (miltefosine) exhibits significant antitumor activity, both in vitro and in vivo, against various cancer cell lines. Its mechanism involves modulating lipid metabolism pathways, highlighting the therapeutic potential of targeting sphingolipid metabolism in cancer treatment (C. Unger et al., 1989, Acta oncologica) Hexadecylphosphocholine, a new ether lipid analogue. Studies on the antineoplastic activity in vitro and in vivo.

properties

IUPAC Name

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+/t27-,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZZHULAOVWYNO-RRKDMDGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677063
Record name (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182493-45-4
Record name (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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